methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique combination of fluorinated benzoate, pyridine, and imidazopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, followed by their functionalization and coupling.
Preparation of 5-fluoro-2-aminobenzoate: This can be achieved through the nitration of methyl benzoate, followed by reduction and fluorination.
Synthesis of 4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the two core structures using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and imidazopyridine rings.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity and specificity, while the imidazopyridine moiety facilitates its interaction with biological macromolecules. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-fluoro-2-aminobenzoate: Lacks the imidazopyridine moiety, resulting in different biological activities.
4-(Pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine: Lacks the fluorinated benzoate group, affecting its chemical reactivity and bioactivity.
Uniqueness
Methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of fluorinated benzoate and imidazopyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H18FN5O3 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 5-fluoro-2-[(4-pyridin-3-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H18FN5O3/c1-29-19(27)14-9-13(21)4-5-15(14)25-20(28)26-8-6-16-17(24-11-23-16)18(26)12-3-2-7-22-10-12/h2-5,7,9-11,18H,6,8H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
BLEPBBORYDLFMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)NC(=O)N2CCC3=C(C2C4=CN=CC=C4)N=CN3 |
Origin of Product |
United States |
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